N-(3-ethylphenyl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide N-(3-ethylphenyl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 931737-33-6
VCID: VC11857730
InChI: InChI=1S/C28H25FN4O2/c1-3-19-7-5-9-22(13-19)30-26(34)17-33-28(35)24-16-32(15-20-8-4-6-18(2)12-20)25-11-10-21(29)14-23(25)27(24)31-33/h4-14,16H,3,15,17H2,1-2H3,(H,30,34)
SMILES: CCC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC(=C5)C
Molecular Formula: C28H25FN4O2
Molecular Weight: 468.5 g/mol

N-(3-ethylphenyl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide

CAS No.: 931737-33-6

Cat. No.: VC11857730

Molecular Formula: C28H25FN4O2

Molecular Weight: 468.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-ethylphenyl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide - 931737-33-6

Specification

CAS No. 931737-33-6
Molecular Formula C28H25FN4O2
Molecular Weight 468.5 g/mol
IUPAC Name N-(3-ethylphenyl)-2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide
Standard InChI InChI=1S/C28H25FN4O2/c1-3-19-7-5-9-22(13-19)30-26(34)17-33-28(35)24-16-32(15-20-8-4-6-18(2)12-20)25-11-10-21(29)14-23(25)27(24)31-33/h4-14,16H,3,15,17H2,1-2H3,(H,30,34)
Standard InChI Key DAJXNLDIFDXLMU-UHFFFAOYSA-N
SMILES CCC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC(=C5)C
Canonical SMILES CCC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC(=C5)C

Introduction

Overview of the Compound

The chemical name "N-(3-ethylphenyl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide" suggests a complex organic molecule with the following features:

  • Aromatic Rings: The presence of phenyl groups (benzene derivatives) and a pyrazoloquinoline core indicates aromaticity.

  • Functional Groups: Includes an amide group (-CONH-) and fluorine substitution, which often enhance biological activity.

  • Potential Applications: Compounds with similar structures are often explored for pharmacological properties, such as anti-inflammatory or anticancer activities.

Key Features:

  • Pyrazolo[4,3-c]quinoline Core:

    • This fused heterocyclic structure is often associated with bioactivity due to its ability to interact with biological targets.

    • The fluorine atom at position 8 may enhance lipophilicity and metabolic stability.

  • Substitution Patterns:

    • The 3-methylphenyl and 3-ethylphenyl groups suggest potential for hydrophobic interactions in biological systems.

    • The acetamide group could act as a hydrogen bond donor/acceptor.

Potential Applications

Compounds with similar frameworks are typically investigated for:

  • Pharmaceutical Use:

    • Potential as enzyme inhibitors (e.g., kinase inhibitors).

    • Possible anti-inflammatory or anticancer agents due to their ability to modulate signaling pathways.

  • Material Science:

    • Fluorinated aromatic compounds are sometimes used in material science for their unique electronic properties.

Research Directions

To further explore this compound:

  • Synthesis:

    • Develop synthetic routes using standard organic chemistry techniques (e.g., condensation reactions).

    • Optimize conditions to improve yield and purity.

  • Characterization:

    • Use spectroscopic methods such as NMR (1H and 13C), IR, and mass spectrometry to confirm the structure.

    • Employ X-ray crystallography for detailed structural analysis.

  • Biological Evaluation:

    • Conduct in vitro assays to evaluate potential pharmacological effects.

    • Perform molecular docking studies to predict interactions with biological targets.

  • Computational Studies:

    • Use computational chemistry tools to study the electronic properties and reactivity of the molecule.

Example Data Table

PropertyDescription/Value
Molecular FormulaC27H24FN3O
Molecular Weight~425 g/mol
Functional GroupsAmide, Fluorine-substituted aromatic ring
Predicted LogP (Lipophilicity)High (due to aromatic and alkyl groups)
Potential ApplicationsPharmaceutical, Material Science

If you have access to additional databases or specific resources (e.g., PubChem, Scifinder), further details about this compound might be available for deeper analysis. Let me know if you'd like assistance with any specific aspect!

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